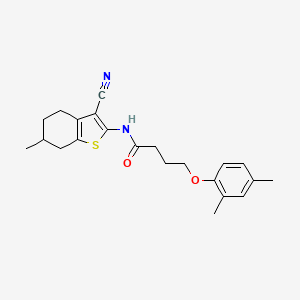![molecular formula C18H18BrNO4 B2485873 2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate CAS No. 1004127-09-6](/img/structure/B2485873.png)
2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical is a complex organic compound, potentially involved in a wide range of chemical reactions due to its functional groups. The molecule consists of bromo, methyl, and methoxy phenyl groups attached to an amino-oxoethyl acetate structure. These functional groups suggest the compound could be useful in various synthetic pathways and may have interesting physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of depside derivatives like 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate shows the use of facile approaches to achieve high yields, indicating similar strategies could be applied to synthesize the compound (Pengcheng Lv et al., 2009).
Molecular Structure Analysis
Crystal structure analysis reveals the spatial arrangement of molecules and their electron distribution, which is crucial for understanding reactivity. For example, the crystal structure of a closely related compound was determined, showing a monoclinic space group and specific unit cell parameters, which provides insights into the molecular geometry and potential intermolecular interactions (Pengcheng Lv et al., 2009).
Applications De Recherche Scientifique
Metabolism and Bioactivity Studies
- Studies have investigated the in vivo metabolism of related compounds, revealing various metabolic pathways and identifying numerous metabolites. These findings are crucial for understanding the biological transformations of such compounds in organisms (Kanamori et al., 2002).
Chemical Synthesis and Catalysis
- Research has focused on the α-oxidation of aromatic ketones, leading to the preparation of various derivatives, showcasing the utility of these compounds in synthetic chemistry. This includes the determination of crystal structures to better understand their physical and chemical properties (Chen et al., 2016).
Photodynamic Therapy and Photosensitizers
- Novel compounds have been synthesized and characterized for their potential in photodynamic therapy, particularly in cancer treatment. Their photophysical, photochemical properties, and high singlet oxygen quantum yield make them promising candidates for such applications (Pişkin et al., 2020).
Drug Design and Aldose Reductase Inhibition
- Derivatives of the compound have been synthesized and evaluated as inhibitors of aldose reductase, an enzyme involved in diabetic complications. The study not only explored the synthesis but also the binding modes of these inhibitors, highlighting their potential in drug design (Ali et al., 2012).
Crystal Structure Analysis
- Detailed crystal structure analysis of related compounds has been conducted, providing insights into their molecular configurations and potential applications in various scientific domains (Lv et al., 2009).
Radical Scavenging and Antioxidant Properties
- Several studies have isolated and characterized compounds for their radical scavenging activity and potential use as natural antioxidants, indicating their relevance in food and pharmaceutical industries (Li et al., 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[2-(2-bromo-4-methylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-12-6-7-16(15(19)8-12)20-17(21)11-24-18(22)10-13-4-3-5-14(9-13)23-2/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIRUDSBZQXAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide](/img/structure/B2485791.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2485794.png)




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2485802.png)
![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2485804.png)
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2485807.png)

![ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2485812.png)
![3-((2,5-dimethylphenyl)sulfonyl)-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2485813.png)